Enantiomeric Identity: (3S) Stereochemistry Versus (3R) Enantiomer and Racemic Mixture
The target compound is defined by a single chiral center at the 3-position with (S)-absolute configuration, in contrast to the (3R)-enantiomer (CAS 2165501-62-0) or racemic piperidine-3-sulfonamide (CAS 1016811-80-5) . The (S)-configuration positions the sulfonamide group with distinct spatial orientation relative to the piperidine ring nitrogen, creating a unique hydrogen-bonding geometry that differs fundamentally from the (R)-enantiomer's three-dimensional arrangement . Literature on chiral sulfonamide derivatives indicates that enantiomeric pairs can exhibit differential binding affinities to protein targets [1].
| Evidence Dimension | Absolute stereochemical configuration |
|---|---|
| Target Compound Data | (3S)-configuration (C5 with S absolute stereochemistry) |
| Comparator Or Baseline | (3R)-enantiomer (CAS 2165501-62-0); racemic piperidine-3-sulfonamide (CAS 1016811-80-5) |
| Quantified Difference | Stereochemical identity differs; chiral center governs binding orientation and hydrogen-bonding geometry |
| Conditions | Stereochemistry defined by X-ray crystallography or chiral synthesis |
Why This Matters
Selecting the correct enantiomer is essential for reproducibility in stereospecific drug discovery campaigns; racemic or opposite-enantiomer substitution may yield divergent biological activity profiles.
- [1] Dei Cas M, et al. Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II. J Pharm Biomed Anal. 2017; 144: 220-228. View Source
